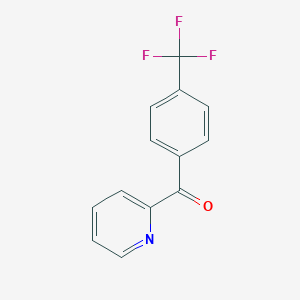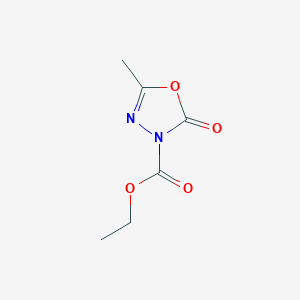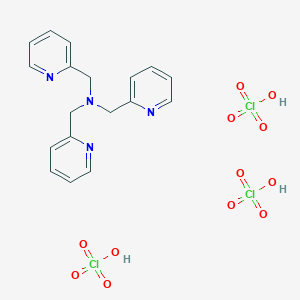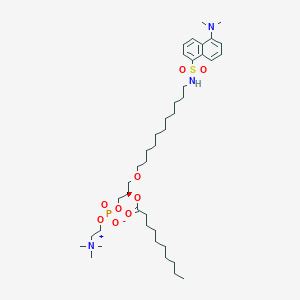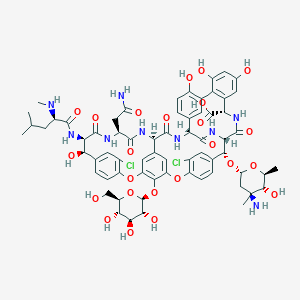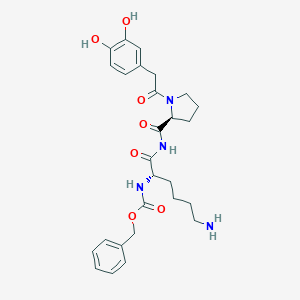
Dopamine, N-benzyloxycarboxyl-lys-pro-amide-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dopamine, N-benzyloxycarboxyl-lys-pro-amide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of the neurotransmitter dopamine, which plays a crucial role in the regulation of various physiological and behavioral processes in the brain. The unique properties of dopamine, N-benzyloxycarboxyl-lys-pro-amide make it an attractive tool for investigating the mechanisms underlying these processes.
Mécanisme D'action
Dopamine, N-benzyloxycarboxyl-lys-pro-amide acts as a dopamine receptor agonist, meaning that it binds to and activates dopamine receptors in the brain. This activation leads to an increase in the release of dopamine, which in turn leads to the various physiological and behavioral effects associated with dopamine signaling.
Effets Biochimiques Et Physiologiques
The effects of dopamine, N-benzyloxycarboxyl-lys-pro-amide are largely dependent on the specific dopamine receptor subtype that is activated. For example, activation of the D1 receptor subtype has been shown to increase motivation and reward-seeking behavior, while activation of the D2 receptor subtype has been shown to decrease these behaviors. Additionally, dopamine, N-benzyloxycarboxyl-lys-pro-amide has been shown to modulate the activity of various neurotransmitter systems, including the glutamate and GABA systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using dopamine, N-benzyloxycarboxyl-lys-pro-amide in lab experiments is its high potency and specificity for dopamine receptors. This allows researchers to selectively activate dopamine receptors without affecting other neurotransmitter systems. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study the long-term effects of dopamine signaling.
Orientations Futures
There are many potential future directions for research involving dopamine, N-benzyloxycarboxyl-lys-pro-amide. One area of interest is the development of new compounds that can selectively target different dopamine receptor subtypes, allowing for a more nuanced understanding of dopamine signaling. Additionally, there is growing interest in the use of dopamine, N-benzyloxycarboxyl-lys-pro-amide in the development of new treatments for neurological and psychiatric disorders, including addiction, depression, and schizophrenia. Finally, future research may also focus on the use of this compound in the study of the role of dopamine in social behavior and cognition.
Méthodes De Synthèse
Dopamine, N-benzyloxycarboxyl-lys-pro-amide is typically synthesized using solid-phase peptide synthesis techniques. This method involves the sequential addition of amino acids to a growing peptide chain, with each step being facilitated by chemical activation of the amino acid. The resulting peptide is then cleaved from the resin and purified using high-performance liquid chromatography.
Applications De Recherche Scientifique
Dopamine, N-benzyloxycarboxyl-lys-pro-amide has been used extensively in scientific research to investigate the mechanisms underlying various physiological and behavioral processes. For example, it has been used to study the role of dopamine in reward processing, addiction, and motivation. Additionally, this compound has been used to investigate the effects of dopamine on learning and memory, as well as its potential therapeutic applications in the treatment of various neurological disorders.
Propriétés
Numéro CAS |
117992-59-3 |
|---|---|
Nom du produit |
Dopamine, N-benzyloxycarboxyl-lys-pro-amide- |
Formule moléculaire |
C27H34N4O7 |
Poids moléculaire |
526.6 g/mol |
Nom IUPAC |
benzyl N-[(2S)-6-amino-1-[[(2S)-1-[2-(3,4-dihydroxyphenyl)acetyl]pyrrolidine-2-carbonyl]amino]-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C27H34N4O7/c28-13-5-4-9-20(29-27(37)38-17-18-7-2-1-3-8-18)25(35)30-26(36)21-10-6-14-31(21)24(34)16-19-11-12-22(32)23(33)15-19/h1-3,7-8,11-12,15,20-21,32-33H,4-6,9-10,13-14,16-17,28H2,(H,29,37)(H,30,35,36)/t20-,21-/m0/s1 |
Clé InChI |
BRQQWGQUYHXAEK-SFTDATJTSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)CC2=CC(=C(C=C2)O)O)C(=O)NC(=O)[C@H](CCCCN)NC(=O)OCC3=CC=CC=C3 |
SMILES |
C1CC(N(C1)C(=O)CC2=CC(=C(C=C2)O)O)C(=O)NC(=O)C(CCCCN)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
C1CC(N(C1)C(=O)CC2=CC(=C(C=C2)O)O)C(=O)NC(=O)C(CCCCN)NC(=O)OCC3=CC=CC=C3 |
Autres numéros CAS |
117992-59-3 |
Synonymes |
dopamine, N-benzyloxycarboxyl-Lys-Pro-amide- Z-dopamide-lysyl-proline Z-lysyl-prolyl-dopamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



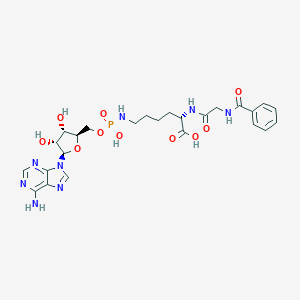
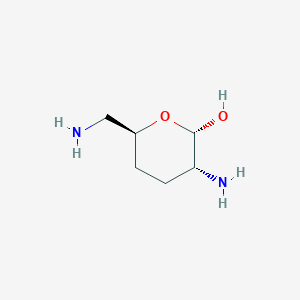
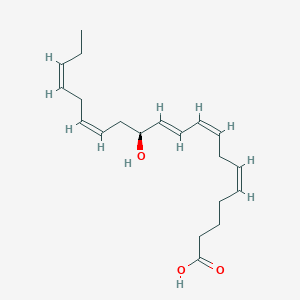
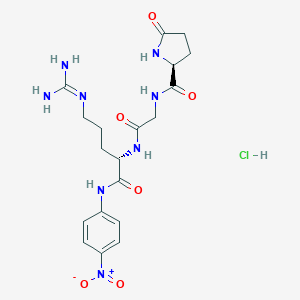
![5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B40311.png)
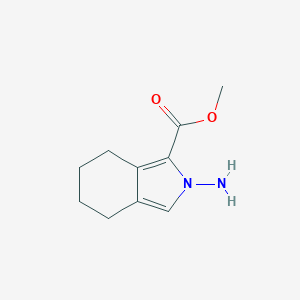
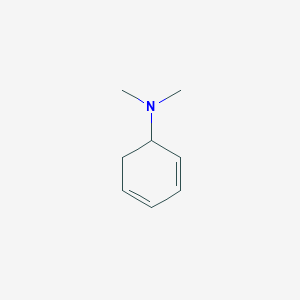
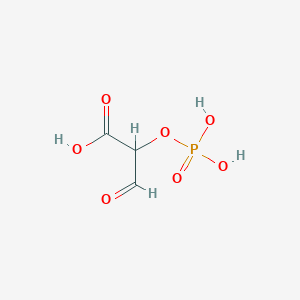
![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)
